molecular formula C8H16O4 B14527742 Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- CAS No. 62329-04-8

Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]-

Cat. No.: B14527742
CAS No.: 62329-04-8
M. Wt: 176.21 g/mol
InChI Key: RUJRPZQUVKLVCI-UHFFFAOYSA-N
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Properties

CAS No.

62329-04-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-[2-(1-methoxyethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C8H16O4/c1-7(9-2)11-4-3-10-5-8-6-12-8/h7-8H,3-6H2,1-2H3

InChI Key

RUJRPZQUVKLVCI-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OCCOCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- typically involves the reaction of glycidol with 1-methoxy-2-(2-methoxyethoxy)ethane under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the electrophilic carbon of the ether, forming the epoxide ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in the formation of complex molecules .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: Industrially, it is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in the manufacture of epoxy resins, which are widely used in coatings, adhesives, and composite materials .

Mechanism of Action

The mechanism of action of Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- involves the nucleophilic attack on the electrophilic carbon of the epoxide ring. This attack leads to the opening of the strained ring, forming a more stable product. The molecular targets include various nucleophiles such as amines, thiols, and alcohols, which can react with the epoxide under suitable conditions .

Comparison with Similar Compounds

Uniqueness: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- is unique due to its specific substituents, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .

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